Werner syndrome RecQ helicase-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Werner syndrome RecQ helicase-IN-4 is a potent and orally active inhibitor of the Werner syndrome RecQ helicase (WRN). This compound has shown significant antiproliferative and anticancer activities, making it a promising candidate for cancer therapy .
化学反应分析
Werner syndrome RecQ helicase-IN-4 undergoes various chemical reactions, including binding at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation. This inhibition leads to DNA damage and selective inhibition of tumor cell growth in microsatellite instability (MSI) cells . The compound’s reactions are primarily studied in the context of its biological activity rather than traditional chemical reactions like oxidation or reduction.
科学研究应用
Werner syndrome RecQ helicase-IN-4 has several scientific research applications:
Cancer Therapy: The compound has shown synthetic lethality in MSI cancers, leading to DNA damage and tumor growth inhibition.
Genomic Stability: It plays a role in maintaining genomic stability by inhibiting WRN, which is involved in DNA replication, repair, and telomere maintenance.
Aging Research: Given its role in Werner syndrome, a condition characterized by premature aging, the compound is also studied for its potential in aging research.
作用机制
Werner syndrome RecQ helicase-IN-4 exerts its effects by binding to the D1 and D2 helicase domains of WRN, locking it in an inactive conformation. This inhibition leads to DNA damage and selective inhibition of tumor cell growth in MSI cells. The compound’s mechanism of action is p53-independent, making it effective even in cells lacking functional p53 .
相似化合物的比较
Werner syndrome RecQ helicase-IN-4 is unique in its potent and selective inhibition of WRN. Similar compounds include:
HRO761: Another WRN inhibitor that shows synthetic lethality in MSI cancers.
Bloom syndrome protein (BLM) inhibitors: These inhibitors target a related RecQ helicase involved in genomic stability.
RECQ1, RECQ4, and RECQ5 inhibitors: These compounds target other members of the RecQ helicase family, each with distinct roles in DNA metabolism.
属性
分子式 |
C32H33F3N8O5 |
---|---|
分子量 |
666.6 g/mol |
IUPAC 名称 |
2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(3-hydroxypyridine-2-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C32H33F3N8O5/c1-3-23-27(40-11-13-41(14-12-40)29(46)26-24(44)5-4-10-36-26)30(47)43-31(38-28(39-43)20-8-15-48-16-9-20)42(23)18-25(45)37-22-7-6-21(17-19(22)2)32(33,34)35/h4-8,10,17,44H,3,9,11-16,18H2,1-2H3,(H,37,45) |
InChI 键 |
FLRLAYBOOSONEK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C)N5CCN(CC5)C(=O)C6=C(C=CC=N6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。